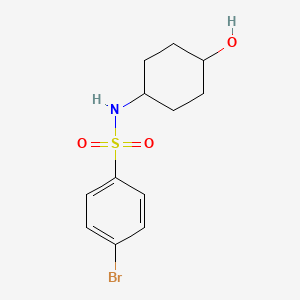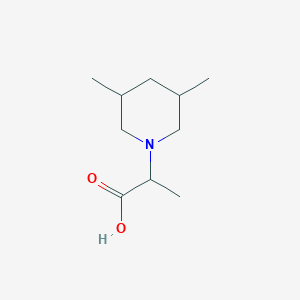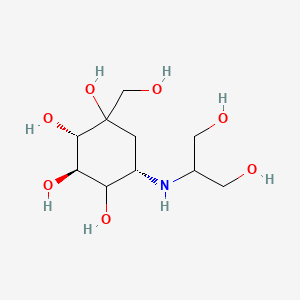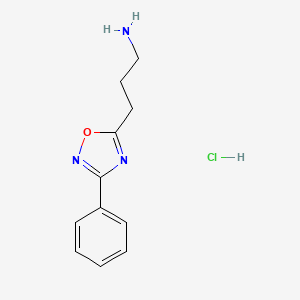
4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide
Overview
Description
4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide, also known as 4-Br-THB, is a small molecule compound with a range of applications in scientific research. It is a versatile compound that can be used to study a variety of biological processes, including biochemical and physiological effects.
Scientific Research Applications
4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide has a range of applications in scientific research, including drug design and development, enzyme inhibition, and protein-protein interactions. It can be used to study the structure and function of enzymes and proteins, as well as to study the biochemical and physiological effects of drugs. It has also been used to study the mechanism of action of drugs and to develop new drugs.
Mechanism of Action
4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide acts as an inhibitor of enzymes, proteins, and other biological molecules. It binds to the active site of the target molecule, blocking its activity or causing it to function in an abnormal manner. In addition, it can also bind to other molecules in the cell, such as DNA, RNA, and lipids, and affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide depend on the target molecule and the concentration of the compound. At low concentrations, it can inhibit the activity of enzymes and proteins, while at higher concentrations it can cause cell death. It has also been shown to affect the expression of genes, leading to changes in cell function.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide in laboratory experiments is its versatility. It can be used to study a wide range of biological processes, including drug design and development, enzyme inhibition, and protein-protein interactions. However, its use is limited by its toxicity, as it can be toxic to cells at higher concentrations.
Future Directions
There are a number of potential future directions for 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide research. These include further studies on its mechanism of action, its effects on gene expression, and its potential applications in drug design and development. In addition, further research could be conducted to explore its potential use in other areas, such as cancer therapy and other medical treatments.
properties
IUPAC Name |
4-bromo-N-(4-hydroxycyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-2,7-8,10-11,14-15H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHMLLSCMOHGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3091678.png)
![(3S)-1-[(2-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3091679.png)
![2-Amino-3-[2-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B3091694.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3091708.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3091714.png)







